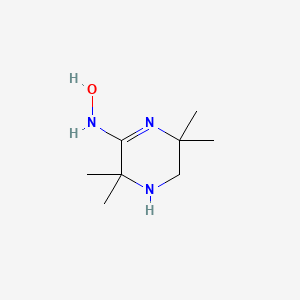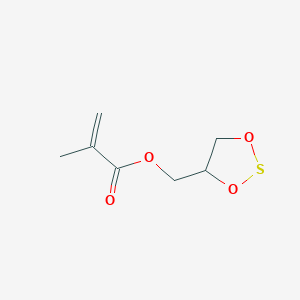
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate is an organic compound that features a unique combination of a dioxathiolane ring and a methylprop-2-enoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a dioxathiolane derivative with a methylprop-2-enoate precursor. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. For instance, the reaction might be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings.
化学反应分析
Types of Reactions
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or reagent in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a potential candidate for drug development.
Industry: In materials science, the compound can be used to create polymers or other advanced materials with specific properties.
作用机制
The mechanism of action of (1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The dioxathiolane ring and methylprop-2-enoate moiety can participate in various chemical interactions, such as hydrogen bonding, covalent bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1,3,2-Dioxaborolan-2-yl)methyl 2-methylprop-2-enoate: This compound features a dioxaborolane ring instead of a dioxathiolane ring, offering different chemical reactivity and applications.
(1,3-Dioxolan-2-yl)methyl 2-methylprop-2-enoate: The dioxolane ring in this compound provides a different set of chemical properties compared to the dioxathiolane ring.
Uniqueness
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the dioxathiolane ring, which imparts distinct chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring structure can lead to unique interactions with other molecules, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
78350-06-8 |
|---|---|
分子式 |
C7H10O4S |
分子量 |
190.22 g/mol |
IUPAC 名称 |
1,3,2-dioxathiolan-4-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O4S/c1-5(2)7(8)9-3-6-4-10-12-11-6/h6H,1,3-4H2,2H3 |
InChI 键 |
OAAZZKUUYRJAPU-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC1COSO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


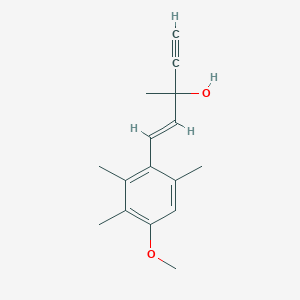
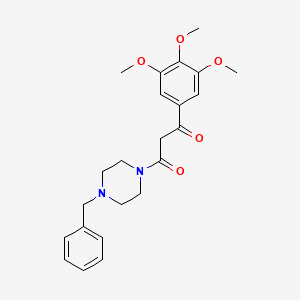
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
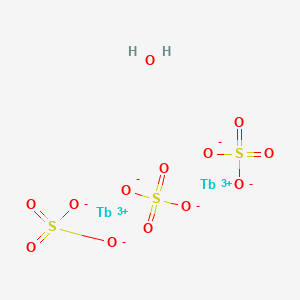
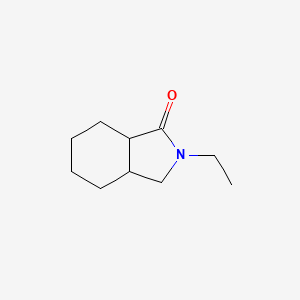
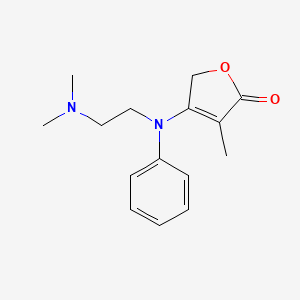
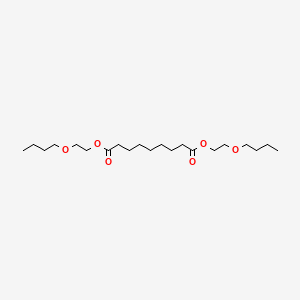
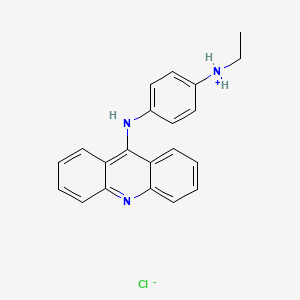


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
